N-Pentafluorophenyldichloromaleimide
Overview
Description
N-Pentafluorophenyldichloromaleimide is a chemical compound with the molecular formula C₁₀Cl₂F₅NO₂ and a molecular weight of 332.01 g/mol . It is known for its unique structure, which includes a pentafluorophenyl group and a dichloromaleimide moiety. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Pentafluorophenyldichloromaleimide can be synthesized through a multi-step process involving the reaction of pentafluorophenylamine with maleic anhydride, followed by chlorination. The reaction conditions typically involve the use of solvents such as dichloromethane or chloroform, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The compound is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Pentafluorophenyldichloromaleimide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Addition Reactions: The double bonds in the maleimide moiety can undergo addition reactions with nucleophiles or electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, thiols, and alcohols.
Electrophiles: Electrophiles such as halogens and acids can react with the compound.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield N-substituted maleimides, while oxidation can produce maleic acid derivatives .
Scientific Research Applications
N-Pentafluorophenyldichloromaleimide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of polymers and advanced materials.
Biology: The compound is used in bioconjugation techniques to label proteins and other biomolecules.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-Pentafluorophenyldichloromaleimide exerts its effects involves its ability to form covalent bonds with nucleophiles. The electron-withdrawing pentafluorophenyl group enhances the electrophilicity of the maleimide moiety, making it highly reactive towards nucleophiles. This reactivity is exploited in various applications, such as bioconjugation and polymer synthesis .
Comparison with Similar Compounds
Similar Compounds
N-Phenylmaleimide: Similar structure but lacks the pentafluorophenyl group, resulting in different reactivity and properties.
N-Methylmaleimide: Contains a methyl group instead of a pentafluorophenyl group, leading to different applications and reactivity.
N-Chloromaleimide: Similar structure but with a chlorine atom instead of the pentafluorophenyl group.
Uniqueness
N-Pentafluorophenyldichloromaleimide is unique due to the presence of the pentafluorophenyl group, which significantly enhances its electrophilicity and reactivity compared to other maleimide derivatives. This makes it particularly useful in applications requiring high reactivity and stability .
Properties
IUPAC Name |
3,4-dichloro-1-(2,3,4,5,6-pentafluorophenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10Cl2F5NO2/c11-1-2(12)10(20)18(9(1)19)8-6(16)4(14)3(13)5(15)7(8)17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUWZXNLBVBCLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N2C(=O)C(=C(C2=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10Cl2F5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326935 | |
Record name | 3,4-Dichloro-1-(pentafluorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186958-58-7 | |
Record name | 3,4-Dichloro-1-(pentafluorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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